4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a combination of benzamide, thiazolidinone, and benzylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.
Benzamide Coupling: Finally, the benzylidene-thiazolidinone intermediate is coupled with 4-(benzyloxy)benzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions can target the benzylidene double bond or the thiazolidinone carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or benzamide moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions often involve bases like sodium hydride or acids like hydrochloric acid, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Reduced forms of the benzylidene or thiazolidinone groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies for its antimicrobial and anticancer activities. It is believed to interact with specific enzymes and receptors, inhibiting their function.
Medicine
In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to the observed biological effects. The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-N-(4-hydroxybenzylidene)benzamide
- N-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Uniqueness
Compared to similar compounds, 4-(benzyloxy)-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H20N2O5S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C25H20N2O5S2/c1-31-21-13-17(7-12-20(21)28)14-22-24(30)27(25(33)34-22)26-23(29)18-8-10-19(11-9-18)32-15-16-5-3-2-4-6-16/h2-14,28H,15H2,1H3,(H,26,29)/b22-14- |
InChI Key |
CKXXMWPCENNHFM-HMAPJEAMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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